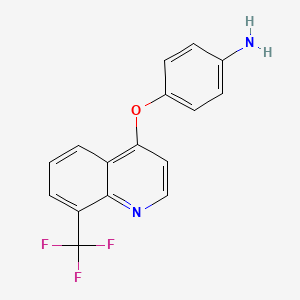

4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11F3N2O |

|---|---|

Molecular Weight |

304.27 g/mol |

IUPAC Name |

4-[8-(trifluoromethyl)quinolin-4-yl]oxyaniline |

InChI |

InChI=1S/C16H11F3N2O/c17-16(18,19)13-3-1-2-12-14(8-9-21-15(12)13)22-11-6-4-10(20)5-7-11/h1-9H,20H2 |

InChI Key |

HZJNSLGQCHLPPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)OC3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline has shown promise as a lead compound in the development of anticancer drugs. Its mechanism involves the inhibition of specific protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. The compound induces apoptosis and cell cycle arrest in cancer cells, making it a valuable tool for cancer research and therapeutic development .

Antimycobacterial Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as antimycobacterial agents against Mycobacterium tuberculosis. The compound's structural modifications have led to enhanced activity against both drug-susceptible and multidrug-resistant strains. For instance, derivatives with specific substituents demonstrated low minimum inhibitory concentrations (MIC), indicating strong bacteriostatic effects .

Biological Research

Mechanism of Action

The action mechanism of this compound involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to downstream effects that can result in cell death or growth inhibition. This property is particularly beneficial for studying cellular processes related to cancer and infectious diseases .

Cellular Studies

In biological research, this compound serves as an effective tool for studying apoptosis pathways and cell cycle dynamics. Researchers utilize it to investigate how specific signaling pathways are affected by kinase inhibition, providing insights into cancer biology and potential therapeutic interventions .

Materials Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for applications in materials science. Its lipophilicity and metabolic stability enhance its utility in creating advanced materials with specific electronic or optical characteristics. These attributes are crucial for developing sensors, organic light-emitting diodes (OLEDs), and other electronic devices .

Mechanism of Action

The mechanism of action of 4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets:

Protein Kinases: The compound inhibits the activity of protein kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation.

Apoptosis Induction: The compound induces apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases.

Cell Cycle Arrest: The compound causes cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Comparison with Similar Compounds

Structural Modifications on the Quinoline Core

4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline (CAS: 190728-25-7)

- Structure : Replaces the 8-trifluoromethyl group with 6,7-dimethoxy substituents.

- Properties :

- Key Differences: Methoxy groups are electron-donating, increasing electron density on the quinoline ring, whereas trifluoromethyl is electron-withdrawing. Higher melting point compared to trifluoromethyl analogs due to enhanced crystallinity from methoxy groups. Used in pharmaceutical intermediates, highlighting substituent-dependent biological activity .

4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline (III.2.gB )

- Structure: Features multiple fluorinated groups (Cl, F, CF₃) on the quinoline core.

- Synthesis : Generated via Yarovenko’s reagent and BF₃·Et₂O, yielding 35% .

- Demonstrates the impact of halogenation on agrochemical activity (e.g., crop protection agents) .

Replacement of Quinoline with Heterocyclic Cores

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline (CAS: 1215670-87-3)

- Structure: Substitutes quinoline with a pyrimidine ring.

- Properties: Molecular weight: 255.20 g/mol (vs. ~296 g/mol for quinoline analogs).

- Applications: Used in kinase inhibitors, suggesting altered target specificity compared to quinoline-based compounds .

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)aniline

- Structure : Pyridine-based analog with a trifluoromethyl group.

- Key Differences :

Substituent Position and Electronic Effects

3-((8-Methoxyquinolin-4-yl)oxy)aniline (CAS: 220844-65-5)

- Structure : Methoxy substituent at the 8-position instead of trifluoromethyl.

- Impact: Methoxy’s electron-donating nature increases quinoline basicity, altering reactivity in electrophilic substitutions.

4-(4-(Trifluoromethyl)phenoxy)aniline (CAS: 57478-19-0)

- Structure: Trifluoromethyl group on the benzene ring rather than quinoline.

- Key Differences :

Functional Group Additions

4-(((tert-Butyldimethylsilyl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)aniline

Biological Activity

4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. The structural characteristics of this compound, including the presence of a trifluoromethyl group and a quinoline moiety, contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific protein kinases. This inhibition leads to downstream cellular effects such as:

- Induction of Apoptosis : The compound has been shown to promote programmed cell death in various cancer cell lines.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, effectively halting the proliferation of cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.15 | Apoptosis induction |

| HepG2 | 0.12 | Cell cycle arrest |

| A549 | 0.20 | Inhibition of EGFR signaling |

These results suggest that the compound may serve as a lead for developing new anticancer agents targeting specific kinases involved in tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 1.5 |

| VRE | 3.0 |

| C. difficile | 1.0 |

These findings indicate that the compound could be a potential candidate for treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, contributing to increased potency against target kinases.

- Quinoline Moiety : Essential for binding interactions with protein targets, facilitating effective inhibition of kinase activity.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : This study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating potent activity.

- In Vivo Efficacy Against Tumors : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.